GSK2807 Trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

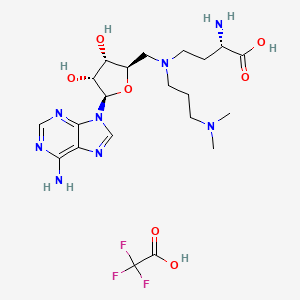

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N8O5.C2HF3O2/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27;3-2(4,5)1(6)7/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23);(H,6,7)/t11-,12+,14+,15+,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPZIBBKUWOBTJ-CPQMNCBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33F3N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK2807 Trifluoroacetate: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2807 Trifluoroacetate (GSK2807TFA) is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides an in-depth overview of the mechanism of action of GSK2807TFA in cancer cells, consolidating available preclinical data, detailing relevant experimental methodologies, and visualizing the key signaling pathways involved. By acting as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, GSK2807TFA effectively blocks the methyltransferase activity of SMYD3, leading to the modulation of downstream signaling cascades that are critical for cancer cell proliferation, survival, and migration.

Introduction: The Role of SMYD3 in Oncology

SET and MYND domain-containing protein 3 (SMYD3) is an epigenetic modulator that catalyzes the methylation of histone and non-histone proteins. Overexpression of SMYD3 has been documented in a wide array of solid tumors, including but not limited to, cancers of the breast, colon, liver, and bladder. This increased expression often correlates with poor patient prognosis, highlighting its role as a driver of oncogenesis. SMYD3 exerts its pro-tumorigenic effects by methylating key proteins involved in critical cellular processes.

One of the well-characterized non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2. Methylation of MAP3K2 by SMYD3 enhances the activity of the Ras/Raf/MEK/ERK signaling pathway, a central regulator of cell proliferation and survival.[1] Additionally, SMYD3 has been shown to methylate other crucial signaling molecules such as Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), Human Epidermal Growth Factor Receptor 2 (HER2), and the serine/threonine kinase AKT1, thereby promoting angiogenesis, cell growth, and survival.[2]

This compound has emerged as a valuable tool compound for elucidating the biological functions of SMYD3 and as a potential therapeutic agent for the treatment of SMYD3-driven cancers.

Core Mechanism of Action of this compound

GSK2807TFA functions as a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of SMYD3.[3][4] SAM is the universal methyl donor for all methylation reactions catalyzed by methyltransferases. By competing with SAM for binding to the catalytic pocket of SMYD3, GSK2807TFA effectively prevents the transfer of a methyl group to SMYD3 substrates.

A high-resolution crystal structure has revealed that GSK2807 bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3.[3] This mode of binding accounts for its high potency and selectivity. The primary consequence of SMYD3 inhibition by GSK2807TFA is the abrogation of the methylation of its downstream targets, leading to the attenuation of pro-oncogenic signaling pathways. The inhibition of MAP3K2 methylation, for instance, leads to the downregulation of the ERK signaling pathway, thereby impeding cancer cell proliferation.[4]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Enzyme/Cell Line | Reference |

| Ki (Inhibition Constant) | 14 nM | Human SMYD3 | [3][4] |

| IC50 (Inhibitory Concentration) | 130 nM | Human SMYD3 | [3] |

| Selectivity | 24-fold vs. SMYD2 | Human SMYD2 (Ki = 345 ± 36 nM) | [3] |

Further quantitative data on the effects of GSK2807TFA on various cancer cell lines, such as IC50 values for cell proliferation, apoptosis, and cell cycle arrest, are currently limited in publicly available literature. Researchers are encouraged to perform cell-based assays to determine these parameters in their specific cancer models of interest.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of GSK2807TFA and relevant experimental workflows.

Signaling Pathway of SMYD3 Inhibition

Caption: Mechanism of this compound Action.

Experimental Workflow: In Vitro SMYD3 Inhibition Assay

References

- 1. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Discovery and Synthesis of GSK2807 Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2807 Trifluoroacetate is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the mechanism of action, experimental protocols for its evaluation, and quantitative data on its potency and selectivity. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction: The Emergence of SMYD3 as a Therapeutic Target

SET and MYND domain-containing protein 3 (SMYD3) is an epigenetic regulator that catalyzes the methylation of both histone and non-histone proteins. Overexpression of SMYD3 has been observed in a variety of human cancers, including colorectal, breast, prostate, and hepatocellular carcinomas, where it is believed to function as an oncogene.[1] A key non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2). The methylation of MEKK2 by SMYD3 is a critical event in the regulation of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in cancer. Specifically, SMYD3-mediated methylation of MEKK2 potentiates the activation of this pathway, promoting cancer cell proliferation and survival.[2] This pivotal role of SMYD3 in oncogenic signaling has positioned it as an attractive target for the development of novel anti-cancer therapeutics.

Discovery of GSK2807: A Structure-Based Design Approach

GSK2807 was identified through a structure-based drug design campaign aimed at developing potent and selective inhibitors of SMYD3.[1] The design strategy was informed by a high-resolution co-crystal structure of SMYD3 in complex with its substrate, a MEKK2-peptide. This structural information provided crucial insights into the architecture of the active site, revealing two key binding pockets: the S-adenosylmethionine (SAM) cofactor binding pocket and the substrate lysine-binding tunnel.

GSK2807 was engineered to bridge the gap between these two pockets, acting as a SAM-competitive inhibitor.[1][3] This design results in a high-affinity interaction with the enzyme, effectively blocking the binding of the natural methyl donor, SAM, and preventing the subsequent methylation of MEKK2.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. The primary discovery publication by Van Aller et al. (2016) would contain the definitive synthesis scheme and experimental procedures. For the purpose of this guide, a generalized synthetic approach based on the chemical structure of GSK2807 would likely involve a multi-step synthesis culminating in the formation of the final molecule, followed by salt formation with trifluoroacetic acid to yield this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of GSK2807

| Parameter | Value | Reference |

| Ki (SMYD3) | 14 nM | [1][4][5] |

| IC50 (SMYD3) | 130 nM |

Table 2: Selectivity Profile of GSK2807 against other Methyltransferases

Detailed quantitative data on the selectivity of GSK2807 against a broad panel of other methyltransferases is not available in the provided search results. However, it is described as a "selective" inhibitor.[1][4][5]

Table 3: Cellular Activity of GSK2807 in Cancer Cell Lines

Specific IC50 values for GSK2807 across a range of cancer cell lines are not detailed in the provided search results. Such data would typically be found in the primary publication or subsequent studies.

Mechanism of Action: Inhibition of the SMYD3-MEKK2 Axis

GSK2807 exerts its anti-cancer effects by specifically inhibiting the enzymatic activity of SMYD3. As a SAM-competitive inhibitor, GSK2807 binds to the cofactor-binding pocket of SMYD3, preventing the transfer of a methyl group from SAM to its substrates. The primary and most well-characterized non-histone substrate of SMYD3 in the context of cancer is MEKK2.

By inhibiting the methylation of MEKK2, GSK2807 disrupts the downstream activation of the MEK/ERK signaling pathway, which is crucial for the proliferation and survival of many cancer cells, particularly those with RAS mutations.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro SMYD3 Inhibition Assay

This protocol is designed to determine the IC50 value of GSK2807 against purified SMYD3.

Materials:

-

Recombinant human SMYD3 enzyme

-

MEKK2-derived peptide substrate

-

S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

-

Filter plates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the SMYD3 enzyme, MEKK2 peptide substrate, and the diluted GSK2807 or vehicle control (DMSO).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate to capture the precipitated, methylated peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each GSK2807 concentration and determine the IC50 value using a suitable software.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the target engagement of GSK2807 with SMYD3 in a cellular context.

Materials:

-

Cancer cell line expressing SMYD3 (e.g., A549)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies: anti-SMYD3, secondary antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Treat the cells with various concentrations of GSK2807 or vehicle control for a specified time (e.g., 1-2 hours).

-

Harvest the cells and resuspend them in PBS.

-

Divide the cell suspension into aliquots and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-SMYD3 antibody.

-

Quantify the band intensities to determine the melting curve of SMYD3 in the presence and absence of GSK2807. A shift in the melting curve indicates target engagement.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of SMYD3 and a promising lead compound for the development of novel anti-cancer therapies. Its potent and selective inhibition of SMYD3, coupled with a well-defined mechanism of action, provides a strong rationale for its further investigation in preclinical and clinical settings. This technical guide offers a foundational resource for researchers aiming to explore the therapeutic potential of targeting SMYD3 with GSK2807.

References

An In-depth Technical Guide on the Cellular Uptake and Distribution of Small Molecule Inhibitors of Apoptosis Proteins (IAPs)

Disclaimer: Information regarding a specific compound designated "GSK2807 Trifluoroacetate" is not publicly available in the scientific literature. Therefore, this guide provides a comprehensive overview of the cellular uptake and distribution of small molecule Inhibitor of Apoptosis Proteins (IAP) antagonists, also known as SMAC mimetics, a class to which this compound would likely belong. This document is intended for researchers, scientists, and drug development professionals.

Small molecule IAP inhibitors are a class of therapeutic agents designed to mimic the endogenous protein SMAC/Diablo (Second Mitochondria-derived Activator of Caspases)[1][2][3]. These compounds target members of the IAP family, such as XIAP, cIAP1, and cIAP2, which are frequently overexpressed in cancer cells[4][5][6]. By inhibiting these proteins, SMAC mimetics can restore the natural process of programmed cell death, or apoptosis, in malignant cells, making them a promising strategy for cancer therapy[4][6][7].

Mechanism of Action

IAP proteins function by binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade[6][8]. Additionally, cIAP1 and cIAP2 possess E3 ubiquitin ligase activity, which is crucial for regulating cell signaling pathways, including the NF-κB pathway that promotes cell survival[3][9][10].

Small molecule IAP inhibitors typically contain a conserved N-terminal motif that enables them to bind to the Baculovirus IAP Repeat (BIR) domains of IAP proteins[2][5]. This binding competitively displaces caspases from XIAP, freeing them to execute apoptosis[1][8]. Furthermore, the binding of these small molecules to cIAP1 and cIAP2 induces a conformational change that triggers their auto-ubiquitination and subsequent degradation by the proteasome[1][11][12]. The degradation of cIAPs removes the inhibition of the non-canonical NF-κB pathway and can sensitize cancer cells to apoptosis induced by cytokines like TNFα[3][11][13].

References

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on Symmetric Arginine Dimethylation and its Pharmacological Modulation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed exploration of symmetric arginine dimethylation (sDMA), the primary enzyme responsible, Protein Arginine Methyltransferase 5 (PRMT5), and the effects of its inhibition. It clarifies the function of GSK2807 Trifluoroacetate as a SMYD3 inhibitor and distinguishes it from PRMT5 inhibitors that directly impact sDMA.

Introduction: Clarifying the Role of this compound and the Focus on Symmetric Arginine Dimethylation

It is crucial to establish a clear distinction at the outset. The compound This compound is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3) , a lysine methyltransferase, with a Ki of 14 nM and an IC50 of 130 nM.[1][2] SMYD3's primary role is the methylation of lysine residues on histone and non-histone proteins, thereby regulating gene expression.[3][4] Its activity is implicated in various cancers, making it a therapeutic target.[5][6]

However, this compound does not directly affect symmetric arginine dimethylation (sDMA). The principal enzyme responsible for sDMA is Protein Arginine Methyltransferase 5 (PRMT5) .[7] This guide will, therefore, focus on the process of symmetric arginine dimethylation, the function of PRMT5, and the effects of its specific inhibitors, such as GSK3326595.

Symmetric Arginine Dimethylation (sDMA) and PRMT5

Symmetric dimethylarginine (sDMA) is a post-translational modification where two methyl groups are added to the guanidino group of an arginine residue, with one methyl group on each terminal nitrogen atom.[8] This modification is a key regulatory mechanism in numerous cellular processes.

PRMT5 is the primary enzyme that catalyzes the formation of sDMA on both histone and non-histone proteins.[7][9] By modulating the structure and function of its target proteins, PRMT5 influences:

-

Gene Transcription: PRMT5-mediated methylation of histones, such as H4R3me2s (symmetric dimethylation of arginine 3 on histone H4), is often associated with transcriptional repression.[10]

-

mRNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome, a cellular machine responsible for processing pre-mRNA.[11]

-

Signal Transduction: PRMT5 can methylate key signaling proteins, thereby influencing pathways such as the PI3K/AKT and WNT/β-catenin pathways.[12][13]

-

DNA Damage Response: PRMT5 plays a role in the cellular response to DNA damage.

Given its central role in these fundamental processes, dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[9][14]

Pharmacological Inhibition of PRMT5 and its Effect on sDMA

The development of specific PRMT5 inhibitors has provided powerful tools to probe the function of sDMA and to explore its therapeutic potential. One such inhibitor is GSK3326595 .

Quantitative Data on PRMT5 Inhibitors

The following table summarizes key quantitative data for the PRMT5 inhibitor GSK3326595.

| Compound | Target | IC50 | Ki*app | Cellular sDMA EC50 | Selectivity |

| GSK3326595 | PRMT5/MEP50 complex | 6.2 ± 0.8 nM[15][16] | 3.1 ± 0.4 nM[15][16] | 2 to 160 nM in various cell lines[15][16] | >4,000-fold selective over a panel of 20 other methyltransferases[17][18] |

Cellular Effects of PRMT5 Inhibition

Inhibition of PRMT5 by compounds like GSK3326595 leads to a global reduction in cellular sDMA levels.[15][16] This has several downstream consequences, including:

-

Alterations in mRNA Splicing: Inhibition of PRMT5 can induce alternative splicing of specific genes, such as MDM4, which can in turn activate the p53 tumor suppressor pathway.[15]

-

Cell Cycle Arrest and Apoptosis: Treatment with PRMT5 inhibitors can lead to cell cycle arrest and induce apoptosis in cancer cell lines.[15][16]

-

Inhibition of Cell Proliferation: By disrupting the above processes, PRMT5 inhibitors effectively reduce the proliferation of cancer cells.[17]

Key Experimental Protocols

This section details common methodologies used to study sDMA and the effects of PRMT5 inhibitors.

Western Blotting for sDMA Detection

This protocol is used to assess global changes in sDMA levels in cell lysates.

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.[19]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[19]

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for symmetric di-methyl arginine (sDMA) overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using a gel imager or X-ray film.[20]

-

Mass Spectrometry for sDMA Quantification

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the precise quantification of sDMA in biological samples.[21][22]

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Separate the extracted or enriched samples using liquid chromatography.

-

Introduce the separated molecules into a tandem mass spectrometer.

-

Quantify sDMA by monitoring specific precursor-to-product ion transitions.[22][24] Stable isotope-labeled sDMA is often used as an internal standard for accurate quantification.[25]

-

In Vitro PRMT5 Activity Assay

This assay measures the enzymatic activity of PRMT5 and the potency of its inhibitors.

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant PRMT5/MEP50 complex, a suitable substrate (e.g., a peptide derived from a known PRMT5 substrate like histone H4), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine.[26]

-

Include varying concentrations of the PRMT5 inhibitor to be tested.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).[26]

-

-

Detection of Methylation:

-

Spot the reaction mixture onto a filter paper and wash to remove unincorporated radiolabeled SAM.

-

Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PRMT5 activity.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to PRMT5 and sDMA.

Caption: PRMT5 Signaling Pathway Overview.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of SMYD3 on biological behavior and H3K4 methylation in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Analysis of Symmetric Arginine Dimethylation in Colorectal Cancer Tissues Using Immunoaffinity Enrichment and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]

- 9. PRMT5 function and targeting in cancer [cell-stress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Symmetric Arginine Dimethylation Is Selectively Required for mRNA Splicing and the Initiation of Type I and Type III Interferon Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. benchchem.com [benchchem.com]

- 20. youtube.com [youtube.com]

- 21. idexxbioanalytics.com [idexxbioanalytics.com]

- 22. Symmetric Dimethylarginine Assay Validation, Stability, and Evaluation as a Marker for the Early Detection of Chronic Kidney Disease in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. GC-MS quantification of urinary symmetric dimethylarginine (SDMA), a whole-body symmetric l-arginine methylation index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

Investigating the Pharmacokinetics of GSK2807 Trifluoroacetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive technical guide on the pharmacokinetics of GSK2807 Trifluoroacetate. However, publicly available, detailed quantitative pharmacokinetic data and specific experimental protocols for this compound are limited. The following information is synthesized from available knowledge on GSK2807's mechanism of action and general principles of pharmacokinetic analysis for small molecule inhibitors.

Introduction to this compound

GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3).[1][2] SMYD3 is a histone methyltransferase implicated in the regulation of gene expression and has been identified as a potential therapeutic target in various cancers due to its role in cell proliferation, differentiation, and tumorigenesis.[3][4][5] GSK2807's inhibitory action on SMYD3 suggests its potential as a therapeutic agent in oncology. Understanding its pharmacokinetic profile is crucial for its development as a clinical candidate.

Core Pharmacokinetic Parameters

A comprehensive understanding of a drug's pharmacokinetics involves the characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME). Due to the lack of specific public data for this compound, the following table outlines the key pharmacokinetic parameters that would be essential to determine.

| Parameter | Description | Significance in Drug Development |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the peak exposure to the drug and is critical for assessing efficacy and potential toxicity. |

| Tmax | Time at which Cmax is reached. | Provides information on the rate of drug absorption. |

| AUC (Area Under the Curve) | Represents the total drug exposure over time. | A key parameter for assessing bioavailability and overall exposure. |

| t1/2 (Half-life) | Time required for the drug concentration to decrease by half. | Determines the dosing interval and the time to reach steady-state concentrations. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides insight into the extent of drug distribution into tissues. |

Experimental Protocols for Pharmacokinetic Analysis

Detailed experimental protocols for this compound are not publicly available. However, a general workflow for assessing the pharmacokinetics of a small molecule inhibitor like GSK2807 would typically involve the following methodologies.

In Vitro Metabolism Studies

Objective: To investigate the metabolic stability and identify the major metabolic pathways of GSK2807.

Methodology:

-

Incubation: this compound is incubated with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog) to assess inter-species differences in metabolism.

-

Cofactors: The incubation mixture includes necessary cofactors for metabolic enzymes, such as NADPH for cytochrome P450 enzymes.

-

Time Points: Samples are collected at multiple time points to determine the rate of disappearance of the parent compound.

-

Analysis: The concentration of GSK2807 and its potential metabolites is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolism is used to calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of GSK2807 in animal models.

Methodology:

-

Animal Models: Studies are typically conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species.

-

Dosing: this compound is administered via different routes, such as intravenous (IV) and oral (PO), to assess bioavailability.

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of GSK2807 is quantified using a validated bioanalytical method, typically LC-MS/MS.

-

Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental or compartmental analysis.

Bioanalytical Method for Quantification

Objective: To develop a sensitive and specific method for the quantification of GSK2807 in biological matrices (e.g., plasma, urine).

Methodology:

-

Sample Preparation: Extraction of GSK2807 from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: Separation of GSK2807 from endogenous components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

Mass Spectrometric Detection: Detection and quantification of GSK2807 using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Method Validation: The method is validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general signaling pathway involving SMYD3 and a typical workflow for pharmacokinetic analysis.

References

Preliminary Studies of GSK2807 Trifluoroacetate in Hematological Malignancies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Epigenome in Hematological Cancers

The landscape of cancer therapy is increasingly shifting towards targeted agents that exploit specific molecular vulnerabilities of malignant cells. One such promising area is the epigenetic regulation of gene expression, which is often dysregulated in cancer. GSK2807 Trifluoroacetate, a potent and selective inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain-containing protein 3), has emerged as a tool to probe the role of this enzyme in oncology. This technical guide provides an in-depth overview of the preliminary studies and the scientific rationale for investigating this compound in the context of hematological malignancies. While direct preclinical studies of GSK2807 in hematological cancers are not yet widely published, a substantial body of evidence implicates its target, SMYD3, as a key player in the pathogenesis of various leukemias and lymphomas.

GSK2807 is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 with a high degree of selectivity.[1] This specificity makes it an excellent candidate for investigating the therapeutic potential of SMYD3 inhibition.

Quantitative Data on this compound and SMYD3 Inhibition

The following table summarizes the key in vitro inhibitory activities of GSK2807 against SMYD3.

| Parameter | Value | Target | Notes |

| Ki | 14 nM | SMYD3 | S-adenosylmethionine (SAM)-competitive inhibition.[1] |

| IC50 | 130 nM | SMYD3 | In vitro half-maximal inhibitory concentration. |

| Selectivity | 24-fold | SMYD3 vs. SMYD2 | Demonstrates good selectivity over the closely related SMYD2 enzyme. |

While specific quantitative data for GSK2807 in hematological malignancy models is emerging, studies on the impact of SMYD3 knockdown or inhibition with other small molecules provide valuable insights into its potential efficacy.

| Cancer Type | Model | Effect of SMYD3 Inhibition/Knockdown | Quantitative Outcome |

| DLBCL | OCI-LY1 and OCI-LY8 cells | Increased sensitivity to doxorubicin | Significant decrease in the IC50 value of doxorubicin. |

| Breast Cancer | MCF7 and MDA-MB-231 cells | Inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis | Significant reduction in cell viability and increase in Caspase-3/7 activity with SMYD3 inhibitors.[2][3][4] |

| Colorectal Cancer | HT29 and HCT116 cells | Impaired cell proliferation | Cell growth inhibition similar to that observed with SMYD3 genetic ablation.[5] |

The Role of SMYD3 in Hematological Malignancies

SMYD3 is a histone methyltransferase that primarily methylates histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[6] However, its oncogenic roles extend to the methylation of non-histone proteins, thereby impacting a multitude of signaling pathways.

Chronic Myeloid Leukemia (CML)

In CML, SMYD3 has been shown to be overexpressed in leukemia stem cells (LSCs) and is crucial for their survival and self-renewal. Mechanistically, SMYD3 promotes the self-renewal of LSCs by upregulating Fatty Acid-Binding Protein 5 (FABP5), which in turn stimulates fatty acid β-oxidation. This suggests that targeting SMYD3 could be a viable strategy to eradicate the persistent LSC population in CML.

Diffuse Large B-cell Lymphoma (DLBCL)

Studies in DLBCL have revealed that high expression of SMYD3 is associated with poor progression-free survival. SMYD3 promotes the proliferation of DLBCL cells and enhances aerobic glycolysis by increasing the transcription of pyruvate kinase M2 (PKM2) through H3K4 trimethylation. Furthermore, knocking down SMYD3 in DLBCL cell lines increases their sensitivity to chemotherapeutic agents like doxorubicin.

Chronic Lymphocytic Leukemia (CLL)

In CLL, the expression of both STAT3 and SMYD3 is elevated. Research has shown that STAT3 directly promotes the transcription of SMYD3. Knockdown of STAT3 leads to a decrease in SMYD3 expression and subsequently inhibits the proliferation and invasion of CLL cells. This highlights a direct regulatory link that could be targeted by SMYD3 inhibitors.

Signaling Pathways and Experimental Workflows

SMYD3-Mediated Signaling in CML Stem Cells

Caption: SMYD3-driven signaling pathway promoting self-renewal in CML stem cells.

Experimental Workflow: SMYD3 Knockdown and Viability Assay

Caption: Workflow for assessing the effect of SMYD3 knockdown on cell viability.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of SMYD3 inhibition on the proliferation of hematological malignancy cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

shRNA-mediated Knockdown of SMYD3

This protocol is for the stable knockdown of SMYD3 expression in leukemia or lymphoma cell lines.

-

Vector Preparation: Clone a short hairpin RNA (shRNA) sequence targeting SMYD3 into a lentiviral vector containing a selectable marker (e.g., puromycin resistance).

-

Lentivirus Production: Co-transfect the shRNA vector and packaging plasmids into a producer cell line (e.g., HEK293T).

-

Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection.

-

Transduction: Transduce the target hematological malignancy cells with the lentiviral particles in the presence of polybrene.

-

Selection: 24-48 hours post-transduction, select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

-

Verification: Confirm the knockdown of SMYD3 expression at both the mRNA (RT-qPCR) and protein (Western blot) levels.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to identify the genomic regions where SMYD3 is bound, providing insight into its target genes.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to SMYD3.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-conjugated magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to assess enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion and Future Directions

The available evidence strongly suggests that SMYD3 is a compelling therapeutic target in a range of hematological malignancies. Its role in driving key oncogenic processes, including leukemia stem cell maintenance, proliferation, and metabolic reprogramming, provides a solid rationale for the clinical investigation of SMYD3 inhibitors. This compound, with its high potency and selectivity, represents a valuable pharmacological tool to further elucidate the function of SMYD3 in these diseases and to assess its potential as a novel therapeutic agent. Future preclinical studies should focus on evaluating the efficacy of GSK2807 in a broader panel of hematological cancer cell lines and in in vivo models, such as patient-derived xenografts. These studies will be critical to advance our understanding and to pave the way for the clinical development of SMYD3 inhibitors for the treatment of leukemia and lymphoma.

References

- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT3 promotes chronic lymphocytic leukemia progression through upregulating SMYD3 expression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK2807 Trifluoroacetate in an In Vitro Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2807 Trifluoroacetate is a potent and selective small molecule inhibitor.[1][2][3][4][5][6][7] Contrary to being a kinase inhibitor, it targets SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase.[8][9] SMYD3 is an enzyme that plays a crucial role in epigenetic regulation and cell signaling through the methylation of both histone and non-histone proteins.[10][11][12][13] Overexpression of SMYD3 has been linked to the progression of various cancers, making it a compelling target for therapeutic intervention.[8][9][10][13] GSK2807 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for SMYD3's catalytic activity.[2][3][4][7]

This document provides a detailed protocol for an in vitro methyltransferase assay to characterize the inhibitory activity of this compound against its target, SMYD3.

Data Presentation

The inhibitory activity of this compound against SMYD3 and a related methyltransferase, SMYD2, is summarized in the table below.

| Compound | Target | Assay Type | IC50 (nM) | Kᵢ (nM) | Selectivity |

| This compound | SMYD3 | Biochemical Assay | 130[1][3][4][5][6][7] | 14[2][3][4][6][7] | 24-fold vs SMYD2[3][4] |

| This compound | SMYD2 | Biochemical Assay | 345 |

Experimental Protocols

In Vitro SMYD3 Methyltransferase Assay Protocol

This protocol is designed to measure the enzymatic activity of SMYD3 and assess the inhibitory potential of this compound using a luminescence-based assay that detects the formation of S-adenosylhomocysteine (SAH), a by-product of the methylation reaction.

Materials and Reagents:

-

Recombinant human SMYD3 protein

-

SMYD3 substrate (e.g., a peptide derived from MEKK2 or histone H3)

-

This compound

-

S-adenosylmethionine (SAM)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 3 mM MgCl₂, 0.01% Tween-20)

-

Luminescence-based SAH detection kit (commercially available)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series could be 1 mM. Further dilute the compounds in the assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Enzyme and Substrate Preparation: Dilute the recombinant SMYD3 enzyme and the substrate peptide to their final desired concentrations in the assay buffer. The optimal concentrations should be determined empirically but can start in the low nanomolar range for the enzyme and low micromolar range for the substrate.

-

Assay Reaction: a. To the wells of a 384-well plate, add 5 µL of the diluted this compound or DMSO control. b. Add 10 µL of the SMYD3 enzyme solution to each well. c. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the methyltransferase reaction by adding 5 µL of the SAM and substrate peptide mix. e. Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the enzyme's activity.

-

Detection: a. Stop the enzymatic reaction and detect the generated SAH according to the manufacturer's instructions for the luminescence-based SAH detection kit. This typically involves adding a series of reagents that convert SAH into a luminescent signal. b. Incubate the plate for the recommended time to allow the signal to develop. c. Measure the luminescence using a plate reader.

-

Data Analysis: a. Subtract the background luminescence (wells without enzyme). b. Normalize the data to the DMSO-only control (100% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualization

Caption: Experimental workflow for the in vitro SMYD3 methyltransferase assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cenmed.com [cenmed.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK2807 Trifluoroacetate in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2807 Trifluoroacetate is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1][2] SMYD3 is a histone methyltransferase that plays a crucial role in transcriptional regulation by methylating histone H3 at lysine 4 (H3K4), a mark associated with active transcription. Beyond its role in histone modification, SMYD3 has been shown to methylate a variety of non-histone proteins, thereby impacting key cellular signaling pathways implicated in cancer progression. Understanding the cellular effects of this compound is critical for evaluating its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in a range of cell-based assays to probe its biological activity.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the methyltransferase activity of SMYD3, which has a biochemical IC50 of 130 nM and a Ki of 14 nM.[1] By blocking SMYD3, GSK2807 prevents the methylation of both histone and non-histone substrates. The methylation of non-histone targets by SMYD3 is a key mechanism by which it regulates cellular processes. Notable substrates include:

-

MAP3K2 (MEKK2): Methylation of MAP3K2 by SMYD3 enhances the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.

-

VEGFR1 (Vascular Endothelial Growth Factor Receptor 1): SMYD3-mediated methylation of VEGFR1 can modulate angiogenesis.

-

HER2 (Human Epidermal Growth Factor Receptor 2): Methylation of HER2 by SMYD3 can influence its activity, a key driver in certain cancers.

-

AKT1: As a central node in the PI3K/AKT pathway, AKT1 methylation by SMYD3 can impact cell survival and metabolism.

The inhibition of these methylation events by this compound forms the basis of its potential anti-cancer effects.

Quantitative Data Summary

| Inhibitor | Target | Biochemical IC50 | Cellular Effects | Reference Cell Lines |

| This compound | SMYD3 | 130 nM (Ki = 14 nM) | Data not publicly available | N/A |

| BCI-121 | SMYD3 | N/A | Reduces proliferation, induces S-phase arrest | HT29, HCT116, OVCAR-3 |

| EPZ031686 | SMYD3 | 3 nM | Decreases MAP3K2 methylation | HeLa |

| BAY-6035 | SMYD3 | 88 nM (for MEKK2 peptide) | Decreases MAP3K2 methylation | HeLa |

Note: The lack of public cellular IC50 data for GSK2807 necessitates an initial dose-response experiment to determine the optimal concentration range for your specific cell line and assay, as described in the protocols below.

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to determine the effect of this compound on cancer cell proliferation and to establish a dose-response curve for calculating the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear or opaque-walled microplates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader (absorbance or luminescence)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined to ensure cells are in the exponential growth phase at the end of the assay.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 48 to 72 hours.

-

-

Cell Viability Measurement:

-

Follow the manufacturer's instructions for the chosen cell proliferation reagent.

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

-

For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes.

-

-

Read the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, luminescence for CellTiter-Glo®).

-

Data Analysis:

-

Subtract the background absorbance/luminescence (media only).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Western Blot Analysis of MAP3K2 Methylation

This protocol is to assess the ability of this compound to inhibit the methylation of the SMYD3 substrate, MAP3K2, in cells.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-methyl-MAP3K2 (specific for the methylated form), anti-total-MAP3K2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at a predetermined effective concentration (e.g., 1x and 5x the IC50) and a vehicle control for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the methyl-MAP3K2 band to the total-MAP3K2 band and the loading control.

-

Chromatin Immunoprecipitation (ChIP)-qPCR Assay

This protocol is to determine if this compound treatment reduces the association of SMYD3 with the promoter regions of its target genes.

Materials:

-

Cancer cell line

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

ChIP lysis buffer, dilution buffer, and wash buffers

-

Anti-SMYD3 antibody and control IgG

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

qPCR primers for known SMYD3 target gene promoters (e.g., c-MYC, WNT10A) and a negative control region

-

SYBR Green qPCR master mix

-

Real-time PCR system

Protocol:

-

Cell Treatment and Crosslinking:

-

Grow cells to 80-90% confluency and treat with this compound or vehicle for 24-48 hours.

-

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Save a small aliquot of the sheared chromatin as "input" control.

-

Incubate the remaining chromatin with anti-SMYD3 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with Proteinase K.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

qPCR Analysis:

-

Perform qPCR using the purified DNA from the immunoprecipitated samples and the input control.

-

Use primers specific for the promoter regions of SMYD3 target genes and a negative control genomic region.

-

Data Analysis:

-

Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA for both the SMYD3 antibody and the IgG control.

-

Compare the enrichment of target gene promoters in the GSK2807-treated samples versus the vehicle-treated samples. A decrease in enrichment indicates that the inhibitor has displaced SMYD3 from the chromatin.

Conclusion

These application notes provide a framework for investigating the cellular effects of the SMYD3 inhibitor, this compound. By employing these assays, researchers can elucidate its impact on cell proliferation, target protein methylation, and gene regulation. Given the absence of publicly available cellular potency data, it is imperative to perform initial dose-response experiments to identify the relevant concentration range for each specific cell line and assay. The provided protocols, along with the understanding of the SMYD3 signaling pathway, will aid in the comprehensive evaluation of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for GSK2807 Trifluoroacetate in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2807 Trifluoroacetate is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase.[1][2][3] SMYD3 is overexpressed in various cancers, including breast, liver, and colorectal cancers, and plays a crucial role in transcriptional activation and cancer cell proliferation.[1][4] Inhibition of SMYD3 is a promising therapeutic strategy for cancer treatment. These application notes provide detailed protocols for the utilization of this compound in in vivo xenograft models to evaluate its anti-tumor efficacy.

While specific in vivo efficacy data for this compound is not extensively available in publicly accessible literature, this document provides a comprehensive guide based on the known mechanism of SMYD3 inhibition and established protocols for xenograft studies. The provided protocols are intended to serve as a foundational framework for researchers to design and execute robust preclinical studies.

Mechanism of Action

GSK2807 inhibits SMYD3, preventing the methylation of both histone and non-histone protein targets. A key non-histone target of SMYD3 is MAP3K2 (MEKK2), and by inhibiting its methylation, GSK2807 can modulate downstream signaling pathways critical for cancer cell growth and survival, such as the Ras/Raf/MEK/ERK pathway.[1]

Data Presentation

As specific in vivo efficacy data for GSK2807 is limited in published literature, the following tables are presented as templates for researchers to populate with their experimental data.

Table 1: Tumor Growth Inhibition in [Specify Cancer Cell Line] Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | - | - | |

| GSK2807 | ||||

| Positive Control |

Table 2: Body Weight Changes in Study Animals

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day X) | Percent Body Weight Change (%) |

| Vehicle Control | - | - | |||

| GSK2807 | |||||

| Positive Control |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by GSK2807. SMYD3 methylates various substrates, including MAP3K2, leading to the activation of downstream pro-proliferative and anti-apoptotic pathways. GSK2807, by inhibiting SMYD3, blocks these downstream effects.

Caption: SMYD3 Signaling Pathway and Inhibition by GSK2807.

Experimental Workflow

The diagram below outlines the general workflow for conducting an in vivo xenograft study with this compound.

Caption: Experimental Workflow for In Vivo Xenograft Studies.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the dosing solution, a 20 mg/mL stock in DMSO can be prepared.

-

For a 1 mL final dosing solution, add 100 µL of the GSK2807 DMSO stock solution to 400 µL of PEG300.

-

Mix the solution thoroughly by vortexing until it is clear.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Add 450 µL of saline to the solution to reach the final volume of 1 mL.

-

Vortex the final solution until it is a clear and homogenous.

-

Prepare the vehicle control using the same components and ratios, substituting the GSK2807 DMSO stock with an equal volume of DMSO.

-

The final formulation should be prepared fresh daily before administration.

Subcutaneous Xenograft Model Establishment

Materials:

-

Selected cancer cell line (e.g., NCI-H1092 for small cell lung cancer, SGC-7901 for gastric cancer)

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel (optional, can improve tumor take rate)

-

6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Syringes and needles (27-30 gauge)

Protocol:

-

Culture the selected cancer cells under standard conditions to 80-90% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Inject the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth. Caliper measurements should be taken 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

In Vivo Efficacy Study

Materials:

-

Tumor-bearing mice

-

Formulated this compound and vehicle control

-

Dosing needles (e.g., oral gavage or appropriate for the route of administration)

-

Calipers for tumor measurement

-

Scale for body weight measurement

Protocol:

-

Begin treatment administration according to the randomized groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice daily) should be determined based on preliminary pharmacokinetic and tolerability studies.

-

Monitor tumor volume and body weight 2-3 times per week throughout the study.

-

Observe the animals daily for any signs of toxicity or distress.

-

The study should be terminated when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or if any animal shows signs of excessive toxicity (e.g., >20% body weight loss).

-

At the end of the study, euthanize the mice according to approved institutional guidelines.

-

Excise the tumors, weigh them, and, if planned, process them for further analysis (e.g., pharmacodynamics, histology).

Conclusion

This compound represents a valuable tool for investigating the therapeutic potential of SMYD3 inhibition in various cancer models. While published in vivo efficacy data for this specific compound is sparse, the provided protocols offer a robust framework for conducting preclinical xenograft studies. Researchers are encouraged to perform initial dose-ranging and tolerability studies to determine the optimal therapeutic window for GSK2807 in their chosen cancer model. The systematic collection of tumor growth and tolerability data, as outlined in the template tables, will be crucial for evaluating the anti-tumor activity of this promising SMYD3 inhibitor.

References

- 1. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

Preparing GSK2807 Trifluoroacetate Stock Solutions for Cellular Assays: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2807 Trifluoroacetate is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a histone and non-histone protein methyltransferase that has been implicated in the regulation of various cellular processes, including gene transcription and cell signaling. Its overexpression is associated with several types of cancer, making it a compelling target for therapeutic development. GSK2807 has been instrumental in elucidating the biological functions of SMYD3 and evaluating its potential as a drug target.

This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in a variety of in vitro experiments, particularly cell-based assays. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 566.53 g/mol | [cite:i:0] |

| CAS Number | 2245255-66-5 | [cite:i:0] |

| Solubility in DMSO | ≥ 250 mg/mL (≥ 441.28 mM) | [cite:i:0] |

| Solubility in Water | ≥ 50 mg/mL (≥ 88.26 mM) | [cite:i:0] |

| Recommended Storage (Powder) | -20°C for up to 3 years | [cite:i:0] |

| Recommended Storage (Stock Solution) | -80°C for up to 3 months | [cite:i:0] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.

-

Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.

-

Calculate the Required Amount of DMSO:

-

To prepare 1 mL of a 10 mM stock solution, you will need 5.6653 mg of this compound.

-

The volume of DMSO required can be calculated using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)

-

-

Dissolution:

-

Carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of cell culture grade DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved. If necessary, briefly sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

-

-

Sterilization (Optional but Recommended): For cell culture applications, it is advisable to filter the stock solution through a 0.22 µm sterile syringe filter to remove any potential microbial contaminants.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles and maintain the stability of the compound.

-

Store the aliquots at -80°C for long-term storage (up to 3 months). For short-term use, aliquots can be stored at -20°C for up to 2 weeks.

-

Working Concentrations for In Vitro Assays

The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. Based on available literature, typical working concentrations for in vitro cancer cell studies range from low micromolar (e.g., 1-10 µM) to higher concentrations depending on the desired effect and cell line sensitivity.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

Application Notes and Protocols for GSK2807 Trifluoroacetate Treatment of MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific quantitative data (e.g., IC50 values, optimal concentrations, or treatment durations) for the effects of GSK2807 Trifluoroacetate on the MCF-7 cell line. The following application notes and protocols are based on the known mechanism of action of GSK2807 as a SMYD3 inhibitor and established methodologies for treating MCF-7 cells with small molecule inhibitors. The provided data tables are templates for researchers to populate with their own experimental findings.

Introduction

GSK2807 is a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase.[1] SMYD3 is overexpressed in various cancers, including breast cancer, and plays a role in transcriptional regulation and cell signaling.[2][3] In MCF-7 breast cancer cells, which exhibit notable SMYD3 expression, inhibiting this enzyme presents a promising therapeutic strategy. GSK2807 functions by preventing the methylation of downstream targets, a key one being Mitogen-Activated Protein Kinase Kinase Kinase 2 (MEKK2), which is involved in the MEK/ERK signaling pathway.[1] This document provides detailed protocols for investigating the effects of this compound on MCF-7 cells.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from experiments with this compound on MCF-7 cells.

Table 1: Cell Viability (e.g., MTT Assay)

| This compound Concentration (µM) | Treatment Duration (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 24 | 100 ± X.X | |

| X | 24 | ||

| Y | 24 | ||

| Z | 24 | ||

| 0 (Vehicle Control) | 48 | 100 ± X.X | |

| X | 48 | ||

| Y | 48 | ||

| Z | 48 | ||

| 0 (Vehicle Control) | 72 | 100 ± X.X | |

| X | 72 | ||

| Y | 72 | ||

| Z | 72 |

Table 2: Apoptosis Analysis (e.g., Annexin V/PI Staining)

| This compound Concentration (µM) | Treatment Duration (hours) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |

| 0 (Vehicle Control) | 48 | X.X ± X.X | Y.Y ± Y.Y |

| IC50 | 48 | ||

| 2 x IC50 | 48 |

Experimental Protocols

MCF-7 Cell Culture

-

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

-

Protocol:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

-

To passage, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.

-

Cell Viability Assay (MTT Assay)

-

Materials:

-

MCF-7 cells

-

This compound (stock solution in DMSO)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Replace the medium with the drug-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Materials:

-

MCF-7 cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Seed MCF-7 cells in 6-well plates and allow them to attach.

-

Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.

-

Western Blot Analysis

-

Materials:

-

MCF-7 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SMYD3, anti-phospho-MEKK2, anti-total-MEKK2, anti-phospho-ERK, anti-total-ERK, anti-cleaved-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed MCF-7 cells and treat with this compound as described for other assays.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualizations

Caption: SMYD3-MEKK2 signaling pathway and the inhibitory action of GSK2807.

Caption: General experimental workflow for studying GSK2807 in MCF-7 cells.

References